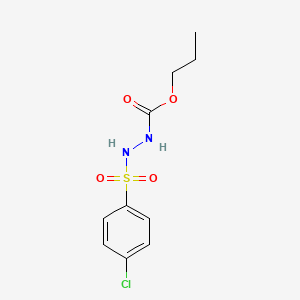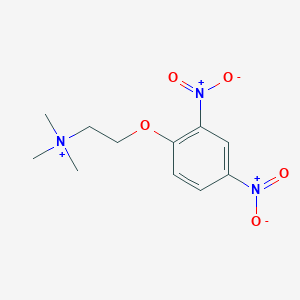
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium is a chemical compound known for its unique structure and properties It is characterized by the presence of a dinitrophenoxy group attached to an ethanaminium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium typically involves the reaction of 2,4-dinitrophenol with a suitable amine under controlled conditions. One common method includes the use of a base such as pyridine to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . The reaction is usually carried out in a non-aqueous solvent to prevent the formation of undesired by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds .
Aplicaciones Científicas De Investigación
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions are often mediated through the binding of the dinitrophenoxy group to active sites on the target molecules . The pathways involved in these interactions are still under investigation, but they are believed to include both covalent and non-covalent binding mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the ethanaminium moiety.
2,4-Dinitrophenoxy ethanol: Another similar compound used as a plasticizer in propellants.
Uniqueness
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium is unique due to its combination of the dinitrophenoxy group with the ethanaminium moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
61095-51-0 |
|---|---|
Fórmula molecular |
C11H16N3O5+ |
Peso molecular |
270.26 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenoxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C11H16N3O5/c1-14(2,3)6-7-19-11-5-4-9(12(15)16)8-10(11)13(17)18/h4-5,8H,6-7H2,1-3H3/q+1 |
Clave InChI |
ZTIVQDSUNGRWKO-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


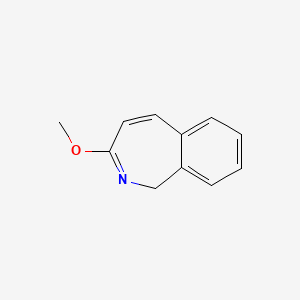
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
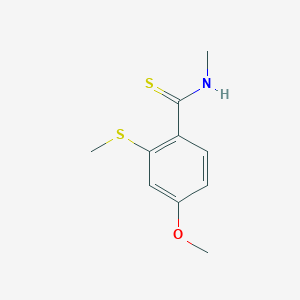

![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
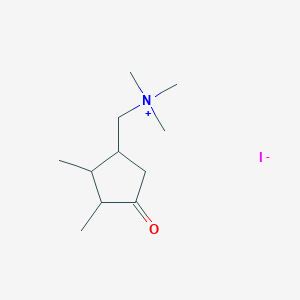
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
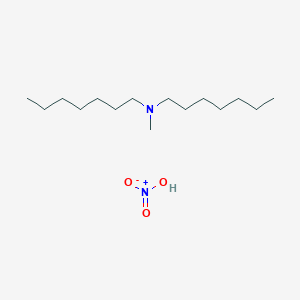
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
